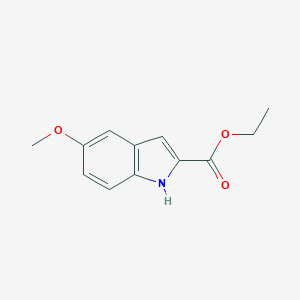

Ethyl 5-methoxyindole-2-carboxylate

描述

Contextualization within Indole (B1671886) Chemistry Research

The indole nucleus, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of many biologically active compounds. chim.it Indole derivatives are widespread in nature, found in plants and animals, and are integral to the structure of peptides, proteins, and enzymes. chim.itsolubilityofthings.com The inherent electron-rich nature of the indole unit lends itself to a wide array of chemical reactions. chim.it

Ethyl 5-methoxyindole-2-carboxylate is a specific derivative characterized by an ethyl ester group at the 2-position and a methoxy (B1213986) group at the 5-position of the indole ring. ontosight.ai The presence of the methoxy group is particularly noteworthy as it enhances the reactivity and solubility of the compound, making it amenable to various chemical transformations like alkylation and acylation. chemimpex.com This increased reactivity has made methoxy-activated indoles a strategic choice for diversifying the regiochemical behavior of indoles in synthesis. chim.it

Significance as a Research Intermediate

The primary role of this compound in academic research is that of a versatile intermediate. solubilityofthings.comchemimpex.com Its structure serves as a foundational building block for the synthesis of more complex molecules with potential applications in several fields. ontosight.ai

In pharmaceutical development , this compound is a key player in the synthesis of various drug candidates, particularly those targeting neurological disorders. chemimpex.com The indole framework is a common feature in many pharmaceuticals, and the specific substitutions on this compound provide a convenient starting point for creating derivatives with potential anti-inflammatory and anticancer properties. chemimpex.com Research has also explored its use in creating compounds with potential antidiabetic and antitubercular activities. researchgate.netnih.gov

The compound is also crucial in the synthesis of natural products , including biologically significant alkaloids. chemimpex.com Furthermore, its utility extends to biochemical research , where it can be used to study enzyme interactions and metabolic pathways. chemimpex.com In the realm of materials science , its favorable chemical properties and stability have led to investigations into its potential for developing new polymers and coatings. chemimpex.com

Historical Perspective on its Emergence in Chemical Synthesis

The synthesis of indole-2-carboxylates, including the 5-methoxy derivative, has been a subject of study for a considerable time. A classic and reliable method for preparing benzene-substituted indole-2-carboxylates is the Reissert indole synthesis. derpharmachemica.com This method involves the condensation of a 2-nitrotoluene (B74249) with diethyl oxalate (B1200264), followed by reduction of the resulting 2-nitrophenylpyruvate. derpharmachemica.com

Over the years, various synthetic routes have been developed and refined. For instance, the McFadyen and Stevens procedure has been used to synthesize indole-2-carbaldehydes from 2-ethoxycarbonylindoles, where this compound is a key starting material. derpharmachemica.com Another notable development was a new process for preparing 5-methoxy-1H-indole-2-carboxylic acid esters from malonates, which optimized the azo coupling of a diazonium salt with malonate derivatives, the Japp-Klingemann rearrangement, and the Fischer indole synthesis. researchgate.net This process was lauded for its use of readily available starting materials, high yields, and operational safety on a larger scale. researchgate.net

Current Research Landscape and Future Directions

Current research continues to leverage this compound as a versatile intermediate. Recent studies have focused on its use in the synthesis of novel compounds with specific biological activities. For example, it has been a precursor in the development of indolyl-pyridinyl-propenones investigated for their potential to disrupt microtubules or induce methuosis in cancer cells. acs.org It has also been utilized in the synthesis of novel indole-2-carboxamides designed to inhibit the growth of Mycobacterium tuberculosis and pediatric brain tumor cells. nih.gov

Furthermore, derivatives of 5-methoxyindole-2-carboxylic acid have been studied for their potential in treating neurodegenerative diseases like Alzheimer's. mdpi.com An arylhydrazone derivative, for instance, has shown antioxidant and neuroprotective effects in preclinical models. mdpi.com

The future of research involving this compound and its derivatives appears promising. The ongoing exploration of its utility in medicinal chemistry is likely to yield new therapeutic agents. Its role as a building block for functional materials also presents an expanding avenue for investigation. As synthetic methodologies continue to evolve, we can expect to see even more efficient and innovative ways to utilize this important indole derivative in the creation of novel and valuable molecules.

Structure

3D Structure

属性

IUPAC Name |

ethyl 5-methoxy-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-3-16-12(14)11-7-8-6-9(15-2)4-5-10(8)13-11/h4-7,13H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPIUAXNFAUGNHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C=CC(=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30197351 | |

| Record name | Ethyl 5-methoxyindole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4792-58-9 | |

| Record name | Ethyl 5-methoxy-1H-indole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4792-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-methoxyindole-2-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004792589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4792-58-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30929 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 5-methoxyindole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL 5-METHOXYINDOLE-2-CARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D63U367GNZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of Ethyl 5 Methoxyindole 2 Carboxylate

Established Synthetic Routes

The preparation of Ethyl 5-methoxyindole-2-carboxylate can be approached through various well-documented synthetic strategies. The most prominent among these are the Fischer indole (B1671886) synthesis, the Reissert indole synthesis, and the direct esterification of the corresponding carboxylic acid.

Fischer Indole Synthesis

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the oldest, most reliable, and widely used methods for constructing the indole nucleus. byjus.comwikipedia.org The process involves the acid-catalyzed cyclization of an arylhydrazone, which is itself formed from the condensation of an arylhydrazine with an aldehyde or ketone. byjus.comrsc.org

The synthesis of this compound via the Fischer method begins with the reaction of 4-methoxyphenylhydrazine with ethyl pyruvate (B1213749). sciencemadness.org The 4-methoxy substituent on the phenylhydrazine (B124118) ring ultimately becomes the 5-methoxy group in the final indole product. The reaction condenses the two starting materials to form the key intermediate, ethyl pyruvate 4-methoxyphenylhydrazone. nih.gov Subsequent heating in the presence of an acid catalyst induces cyclization to yield the target indole. sciencemadness.org

The choice of acid catalyst and reaction conditions is critical in the Fischer indole synthesis and can significantly influence the yield and purity of the product. rsc.org A variety of Brønsted acids, such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and p-toluenesulfonic acid (PTSA), are commonly employed. wikipedia.orgrsc.org Lewis acids like zinc chloride (ZnCl₂), boron trifluoride (BF₃), and polyphosphoric acid (PPA) also effectively catalyze the reaction. wikipedia.orgorgsyn.org

For the synthesis of ethyl indole-2-carboxylates, catalysts such as a mixture of sulfuric acid and acetic acid, or zinc chloride have been successfully used. orgsyn.org The reaction is often carried out in solvents like ethanol (B145695) or acetic acid. nih.gov Optimization of these conditions is crucial; for instance, in the synthesis of related methoxy-substituted indoles, different acid catalysts (e.g., ZnCl₂, HCl in ethanol, TFA in toluene) were tested to improve yields and regioselectivity. researchgate.net Microwave irradiation has also been employed to accelerate the reaction, reducing reaction times from hours to minutes while maintaining high yields. nih.gov

| Catalyst Type | Examples | Common Solvents |

| Brønsted Acids | HCl, H₂SO₄, PPA, PTSA | Ethanol, Acetic Acid |

| Lewis Acids | ZnCl₂, BF₃, AlCl₃, FeCl₃ | Dioxane, Toluene |

This table summarizes common catalysts and solvents used in the Fischer Indole Synthesis.

The mechanism of the Fischer indole synthesis has been extensively studied. byjus.com The first step is the formation of a phenylhydrazone from the reaction of 4-methoxyphenylhydrazine and ethyl pyruvate. wikipedia.org Under acidic conditions, the hydrazone undergoes tautomerization to its more reactive enamine (or 'ene-hydrazine') form. byjus.comwikipedia.org

Following protonation, the enamine intermediate undergoes the key mechanistic step: an irreversible derpharmachemica.comderpharmachemica.com-sigmatropic rearrangement. byjus.comwikipedia.org This electrocyclic reaction breaks the weak N-N bond and forms a new, strong C-C bond, resulting in a di-imine intermediate. byjus.com The subsequent steps involve the re-aromatization of the benzene (B151609) ring, followed by an intramolecular attack by the nucleophilic amine on an imine carbon to form a cyclic aminal. wikipedia.org The final stage is the acid-catalyzed elimination of a molecule of ammonia (B1221849), which drives the formation of the stable, aromatic indole ring system. byjus.comwikipedia.org Isotopic labeling studies have confirmed that the N1 nitrogen of the phenylhydrazine is incorporated into the indole ring. wikipedia.org

Reissert Indole Synthesis and Modifications

The Reissert indole synthesis provides an alternative pathway for preparing indole-2-carboxylates. derpharmachemica.com This method involves the condensation of an o-nitrotoluene with diethyl oxalate (B1200264) in the presence of a base, typically potassium ethoxide, which has shown better results than sodium ethoxide. derpharmachemica.comwikipedia.org This condensation yields an ethyl o-nitrophenylpyruvate intermediate. wikipedia.org

The subsequent step is the reductive cyclization of the pyruvate derivative. wikipedia.org This is commonly achieved using reducing agents like zinc in acetic acid or ferrous sulfate (B86663) in ammonium (B1175870) hydroxide (B78521). orgsyn.orgwikipedia.orgchim.it The reaction produces the indole-2-carboxylic acid, which can then be esterified to give the final product, this compound. orgsyn.orgepo.org This method is particularly useful for synthesizing benzene-ring substituted indole-2-carboxylates. derpharmachemica.com

| Step | Reagents | Product |

| Condensation | 4-Methoxy-2-nitrotoluene, Diethyl oxalate, Potassium ethoxide | Ethyl 5-methoxy-2-nitrophenylpyruvate |

| Reductive Cyclization | Zinc/Acetic Acid or FeSO₄/NH₄OH | 5-Methoxyindole-2-carboxylic acid |

| Esterification | Ethanol, Acid catalyst | This compound |

This table outlines the general steps of the Reissert Synthesis for this compound.

Esterification of 5-methoxyindole-2-carboxylic acid

A straightforward method to synthesize this compound is through the direct esterification of 5-methoxyindole-2-carboxylic acid. ontosight.ai This precursor can be synthesized via methods like the Reissert or Fischer indole syntheses. orgsyn.org

The esterification can be carried out using standard procedures. One common method involves converting the carboxylic acid to its more reactive acyl chloride by treating it with thionyl chloride (SOCl₂). The resulting acyl chloride is then reacted with ethanol to form the ethyl ester in high yield. Alternatively, classic Fischer esterification can be employed, where the carboxylic acid is heated with ethanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. orgsyn.org

Acid-catalyzed Esterification

The direct esterification of 5-methoxyindole-2-carboxylic acid is a common and straightforward method for the synthesis of this compound. nih.gov This reaction, often referred to as Fischer esterification, involves the treatment of the carboxylic acid with ethanol in the presence of a strong acid catalyst.

The general mechanism for acid-catalyzed esterification begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. Subsequently, the nucleophilic oxygen atom of the ethanol molecule attacks the activated carbonyl carbon. This is followed by a proton transfer and the elimination of a water molecule to form the ester.

Commonly used acid catalysts for this transformation include sulfuric acid (H₂SO₄) and hydrochloric acid (HCl). orgsyn.org The reaction is typically carried out under reflux conditions to drive the equilibrium towards the product side.

A study by a team of researchers detailed the synthesis of a series of alkyl carboxylates, including this compound, from the corresponding commercially available carboxylic acid using Fischer esterification conditions with their respective alcohols. nih.govacs.org

Use of Specific Solvents and Catalysts

The choice of solvent and catalyst can significantly influence the efficiency and outcome of the synthesis of this compound. While traditional Fischer esterification often employs an excess of the alcohol as the solvent, other organic solvents can be utilized.

For instance, in the synthesis of related indole-2-carboxylates, glacial acetic acid has been used as a solvent during catalytic hydrogenation, which precedes the esterification step. orgsyn.org The use of co-solvents can also be beneficial in certain synthetic strategies.

The following table summarizes the solvents and catalysts commonly involved in the synthesis of this compound and related indole derivatives:

| Reaction Step | Solvent(s) | Catalyst(s) | Reference |

| Fischer Esterification | Ethanol, Glacial Acetic Acid | Sulfuric Acid, Hydrochloric Acid | orgsyn.org |

| Fischer Indole Synthesis | Acetic Acid, Ethanol | Zinc Chloride, Polyphosphoric Acid | orgsyn.org |

| Nenitzescu Indole Synthesis | Cyclopentyl Methyl Ether | Zinc Chloride | mdpi.com |

Functionalization via Ethyl Indole-2-carboxylate (B1230498)

An alternative and highly versatile approach to synthesizing this compound involves the functionalization of a pre-existing ethyl indole-2-carboxylate core. This strategy allows for the introduction of the methoxy (B1213986) group at a later stage of the synthesis.

One common method involves electrophilic aromatic substitution on the indole ring. However, direct methoxylation can sometimes lead to a mixture of products. A more controlled approach often involves a multi-step sequence. For example, nitration of ethyl indole-2-carboxylate, followed by reduction of the nitro group to an amine, and subsequent diazotization and reaction with a methanol (B129727) source can yield the desired 5-methoxy derivative.

Another strategy involves the use of protecting groups to direct the functionalization to the desired position. For instance, the indole nitrogen can be protected before carrying out electrophilic substitution reactions to prevent side reactions.

Research has shown successful alkylation of the nitrogen of ethyl indole-2-carboxylate using potassium hydroxide in acetone. mdpi.comresearchgate.net While this study focused on N-alkylation, it demonstrates the feasibility of modifying the indole ring of ethyl indole-2-carboxylate.

Alternative Synthetic Approaches

Coupling Reactions for Indole Ring Functionalization

Modern synthetic organic chemistry offers a variety of powerful cross-coupling reactions that can be employed for the functionalization of the indole nucleus, providing alternative routes to this compound. Palladium-catalyzed coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are particularly valuable for forming carbon-carbon and carbon-heteroatom bonds.

For instance, a bromo-substituted indole derivative could be coupled with a methoxy-containing boronic acid (Suzuki coupling) or a methoxy-containing organotin reagent (Stille coupling) to introduce the methoxy group at the desired position. A study on the synthesis of 5,6-dimethoxyindole (B14739) derivatives utilized a Sonogashira cross-coupling to introduce alkynyl substituents. chim.it

Furthermore, palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of indole rings. acs.org This approach avoids the need for pre-functionalized starting materials, making the synthesis more atom-economical. A direct oxidative C-H amination has been used to synthesize indole-2-carboxylate derivatives. nih.gov

Convergent and Divergent Synthetic Strategies

Both convergent and divergent synthetic strategies can be applied to the synthesis of this compound and its derivatives.

A convergent synthesis involves the independent synthesis of different fragments of the target molecule, which are then combined in the final steps. researchgate.net For the synthesis of this compound, one fragment could be a substituted aniline (B41778) and the other a pyruvate derivative, which are then condensed in a Fischer indole synthesis. This approach can be efficient for building complex molecules.

In contrast, a divergent synthesis starts from a common intermediate that is then elaborated into a variety of different products. nih.gov For example, a functionalized indole-2-carboxylate could serve as a common intermediate. From this central molecule, different substituents could be introduced at various positions on the indole ring, leading to a library of related compounds. A divergent approach to access highly substituted indole scaffolds has been demonstrated through a tunable electrochemical strategy. nih.gov Catalyst-controlled divergent reactions of 2,3-disubstituted indoles have also been developed to synthesize different heterocyclic systems. bohrium.com

These advanced synthetic strategies provide chemists with a powerful toolbox to access not only this compound but also a wide range of other functionalized indole derivatives for various applications.

Reaction Mechanisms and Mechanistic Studies

The synthesis of this compound often relies on well-established reaction mechanisms in organic chemistry. The Fischer indole synthesis, a cornerstone for constructing the indole ring, proceeds through the acid-catalyzed cyclization of a phenylhydrazone. The mechanism involves a rsc.orgrsc.org-sigmatropic rearrangement of the enamine tautomer of the hydrazone, followed by the loss of ammonia to form the aromatic indole ring. rsc.org

Mechanistic studies, including computational investigations and cyclic voltammetry experiments, have provided deeper insights into more modern synthetic methods. For example, in the divergent electrochemical synthesis of indoles, the crucial role of a water additive in assisting a proton-coupled electron transfer event has been revealed. nih.gov

The development of new synthetic methods often involves detailed mechanistic investigations to understand the factors controlling regioselectivity and stereoselectivity. For instance, in the palladium-catalyzed synthesis of 2-arylindoles and indolines, the reaction pathway can be switched between a C-H insertion/1,2-carboamination/β-hydride elimination cascade and a C-H insertion and 1,2-carboamination via π-benzyl-Pd stabilization, leading to different products. acs.org

Elucidation of Key Steps in Fischer Indole Synthesis

The Fischer indole synthesis is a multi-step process that transforms a (substituted) phenylhydrazine and a carbonyl compound into an indole nucleus under acidic conditions. wikipedia.org The synthesis of this compound typically employs p-methoxyphenylhydrazine and an ethyl pyruvate derivative. The key steps are as follows:

Phenylhydrazone Formation : The initial step is the condensation reaction between the p-methoxyphenylhydrazine and ethyl pyruvate. This reaction forms the corresponding ethyl p-methoxyphenylhydrazone pyruvate, the direct precursor for the cyclization. wikipedia.orgbyjus.com

Tautomerization to Ene-hydrazine : The phenylhydrazone intermediate isomerizes to its more reactive tautomer, the ene-hydrazine. This step is crucial as it sets up the molecule for the subsequent sigmatropic rearrangement. wikipedia.orgbyjus.com

ontosight.aiontosight.ai-Sigmatropic Rearrangement : Following protonation, the ene-hydrazine undergoes an irreversible ontosight.aiontosight.ai-sigmatropic rearrangement (a type of Claisen rearrangement). This is the key bond-forming step where a new carbon-carbon bond is created, breaking the weak nitrogen-nitrogen bond of the hydrazine (B178648) moiety. This rearrangement results in the formation of a di-imine intermediate. wikipedia.orgbyjus.com

Cyclization and Aromatization : The di-imine intermediate undergoes intramolecular cyclization where a nucleophilic amine attacks an imine carbon, forming a cyclic aminoacetal (or aminal). wikipedia.org The final step involves the acid-catalyzed elimination of an ammonia molecule from this intermediate, which leads to the formation of the stable, aromatic indole ring system. wikipedia.orgbyjus.com

Role of Acid Catalysis

Acid catalysis is indispensable for the Fischer indole synthesis to proceed efficiently. wikipedia.orgrsc.org Both Brønsted acids (like HCl, H₂SO₄, and p-toluenesulfonic acid) and Lewis acids (such as ZnCl₂, BF₃, and AlCl₃) are commonly used. wikipedia.org The primary roles of the acid catalyst are:

Protonation of the Hydrazone : The acid protonates the imine nitrogen of the phenylhydrazone, which facilitates its tautomerization to the critical ene-hydrazine intermediate. wikipedia.org

Catalyzing the ontosight.aiontosight.ai-Sigmatropic Rearrangement : Protonation of the ene-hydrazine is necessary to trigger the key ontosight.aiontosight.ai-sigmatropic rearrangement, which is the rate-determining step of the reaction. nih.gov

Facilitating Elimination : In the final stage, the acid catalyzes the elimination of ammonia from the cyclic aminal intermediate, driving the reaction towards the formation of the energetically favorable aromatic indole ring. wikipedia.orgbyjus.com

The choice and concentration of the acid catalyst can significantly impact the reaction's outcome, including the yield and the regioselectivity, especially when dealing with substituted phenylhydrazones. nih.govpsu.edu

Rearrangement Pathways and Intermediate Identification

The core of the Fischer indole synthesis is the electrocyclic ontosight.aiontosight.ai-sigmatropic rearrangement. byjus.com The reaction proceeds through a series of well-studied intermediates:

Phenylhydrazone : Formed from the initial condensation, this is a stable and often isolable intermediate.

Ene-hydrazine : The key reactive tautomer of the phenylhydrazone. Isotopic labeling studies have confirmed its role and that the aryl nitrogen (N1) from the phenylhydrazine is incorporated into the final indole ring. wikipedia.org

Di-imine : The product of the ontosight.aiontosight.ai-sigmatropic rearrangement. This intermediate contains two imine functionalities. wikipedia.org

Aminoacetal (Aminal) : Formed by the intramolecular cyclization of the di-imine. This non-aromatic, five-membered ring intermediate is poised to eliminate ammonia. wikipedia.org

Abnormal Reaction Pathways in Substituted Phenylhydrazones

While the Fischer indole synthesis is a powerful tool, the presence of substituents on the phenylhydrazine ring can lead to "abnormal" reaction pathways, yielding unexpected products alongside the expected indole. nih.govresearchgate.net These pathways are particularly prevalent when electron-donating groups, such as a methoxy group, are present on the aromatic ring. psu.edu

The methoxy group is strongly electron-donating, which activates the benzene ring towards electrophilic attack. psu.educhim.it In the Fischer indole synthesis, the key cyclization step can be viewed as an intramolecular electrophilic attack on the aromatic ring. psu.edu

Normally, with a p-methoxyphenylhydrazine, cyclization occurs at the ortho position to the amino group, which is unsubstituted, leading to the 5-methoxyindole (B15748) product. However, studies on other methoxy-substituted phenylhydrazones, such as 2-methoxyphenylhydrazone, have shown that cyclization can occur at the methoxy-substituted carbon. nih.govpsu.edu This "abnormal" cyclization is driven by the powerful activating effect of the methoxy group, which can make the substituted position an electronically favorable site for the electrophilic attack, despite steric hindrance. nih.gov This demonstrates that the electronic effects of the substituent can sometimes override the typical regiochemical outcome of the reaction. psu.edu

A striking example of an abnormal pathway occurs during the synthesis of methoxy-indoles when hydrogen chloride (HCl) is used as the acid catalyst. Research has shown that the Fischer indole synthesis of ethyl pyruvate 2-methoxyphenylhydrazone with HCl in ethanol yields ethyl 6-chloroindole-2-carboxylate as a major product, instead of the expected ethyl 7-methoxyindole-2-carboxylate. nih.govresearchgate.net

This abnormal reaction involves a nucleophilic displacement of the methoxy group by a chloride anion. nih.gov The proposed mechanism suggests that after the initial cyclization attacks the methoxy-bearing carbon, the resulting intermediate is susceptible to nucleophilic attack by chloride ions present in high concentration from the HCl catalyst. nih.gov The use of other acid catalysts leads to different product distributions, highlighting the critical role of the catalyst system in directing the reaction pathway. For instance, using a Lewis acid like zinc chloride can result in substitution at a different position, yielding a 5-chloroindole (B142107) analog. nih.gov

| Catalyst System | Starting Phenylhydrazone | Normal Product (Yield) | Abnormal Product(s) (Yield) | Reference |

| HCl / EtOH | Ethyl pyruvate 2-methoxyphenylhydrazone | Ethyl 7-methoxyindole-2-carboxylate (minor) | Ethyl 6-chloroindole-2-carboxylate (major), Ethyl 6-ethoxyindole-2-carboxylate | nih.gov |

| ZnCl₂ / AcOH | Ethyl pyruvate 2-methoxyphenylhydrazone | Ethyl 7-methoxyindole-2-carboxylate (trace) | Ethyl 5-chloro-7-methoxyindole-2-carboxylate | nih.gov |

Derivatization Strategies of this compound

This compound serves as a versatile building block for the synthesis of more complex molecules. ontosight.ai Its structure offers several sites for chemical modification: the indole nitrogen (N-H), the ethyl ester at C2, and the aromatic ring.

Reduction to Indoline : The pyrrole (B145914) ring of the indole can be selectively reduced. For example, treatment of this compound with tin metal in ethanolic hydrogen chloride leads to the formation of d,l-2,3-dihydro-5-methoxy-1H-indole-2-carboxylic acid ethyl ester (the corresponding indoline). prepchem.com

Functionalization of the Aromatic Ring : The aromatic portion of the molecule can be further functionalized. While direct electrophilic substitution on this compound typically targets the C3 position, modern cross-coupling and C-H activation strategies allow for modification at other positions. bhu.ac.in For instance, related bromo-indole carboxylates can undergo iridium-catalyzed borylation at the C7 position, followed by oxidation to introduce a hydroxyl group or form an indolequinone, a scaffold found in marine natural products. acs.org

Modification for Pharmaceutical Synthesis : The core structure is a precursor in the synthesis of pharmacologically active compounds. For example, the related 2-methyl-5-methoxyindole can be alkylated at the C3 position and subsequently N-acylated to produce the anti-inflammatory drug Indomethacin. nih.gov This highlights the strategic importance of the 5-methoxyindole scaffold in drug discovery.

Ester Hydrolysis to Carboxylic Acid Derivatives

The hydrolysis of the ethyl ester group in this compound to its corresponding carboxylic acid, 5-methoxyindole-2-carboxylic acid, is a fundamental transformation. This reaction is typically achieved under basic conditions. orgsyn.org Alkaline hydrolysis provides a straightforward method to access the carboxylic acid, which can then serve as a precursor for other derivatives. orgsyn.org For instance, 5-methoxyindole-2-carboxylic acid can be used in the synthesis of various biologically active compounds. researchgate.net

The general reaction is as follows:

this compound reacts with a base, such as sodium hydroxide in a mixture of ethanol and water, followed by acidification to yield 5-methoxyindole-2-carboxylic acid.

This hydrolysis is a critical step for creating compounds where a carboxylic acid functionality is required for further reactions, such as amide bond formation.

Formation of Hydrazides

This compound can be readily converted into its corresponding carbohydrazide. derpharmachemica.com This reaction is typically carried out by refluxing the ester with hydrazine hydrate (B1144303) in an alcoholic solvent, such as ethanol. derpharmachemica.com The resulting 5-methoxyindole-2-carbohydrazide is a key intermediate for the synthesis of various heterocyclic compounds and other derivatives with potential biological activities. derpharmachemica.comnih.gov

A typical procedure involves dissolving this compound in absolute ethanol and adding hydrazine hydrate, followed by heating the mixture under reflux for several hours. derpharmachemica.com The product, 5-methoxyindole-2-carbohydrazide, often crystallizes from the cooled solution and can be isolated by filtration. derpharmachemica.com This hydrazide can then be used in subsequent reactions, for example, to form glyoxylamides. nih.gov

Electrophilic Substitution Reactions on the Indole Ring

The indole ring system of this compound is electron-rich and susceptible to electrophilic substitution reactions. The position of substitution is influenced by the directing effects of the existing substituents, namely the methoxy group at the 5-position and the ethyl carboxylate group at the 2-position.

Halogenation at C4 Position

The halogenation of this compound, specifically bromination, has been shown to occur at the C4 position of the indole ring. This regioselectivity is a consequence of the electronic properties of the substituted indole system. The bromination of this compound can lead to the formation of ethyl 4-bromo-5-methoxyindole-2-carboxylate. researchgate.net Further bromination can lead to di-substituted products. semanticscholar.org

Nitration and Sulfonation

Aromatic rings, including the indole nucleus, can undergo nitration when treated with a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com This mixture generates the highly electrophilic nitronium ion (NO2+). masterorganicchemistry.com Similarly, sulfonation can be achieved using sulfur trioxide in the presence of a strong acid like sulfuric acid, with the active electrophile being HSO3+. masterorganicchemistry.com While specific examples for the nitration and sulfonation of this compound are not detailed in the provided context, these are general electrophilic aromatic substitution reactions applicable to such systems. The regioselectivity of these reactions on the indole ring would be influenced by the existing methoxy and ester groups.

Reduction and Oxidation Reactions

The functional groups of this compound can undergo both reduction and oxidation reactions.

Reduction: The ester group can be reduced to a primary alcohol. A common reagent for this transformation is lithium aluminum hydride (LiAlH4) in an ether solvent. orgsyn.org This reaction converts this compound to (5-methoxy-1H-indol-2-yl)methanol. This alcohol can then be further oxidized to the corresponding aldehyde. orgsyn.org

Oxidation: The indole ring itself can be subject to oxidation, though specific examples for this compound are less common. However, related indole-2-carboxylates have been used in the synthesis of indolequinones, which involves oxidation of the benzene portion of the indole ring. nih.gov

Alkylation and Acylation Processes

The nitrogen atom of the indole ring in this compound is a site for alkylation and acylation reactions. These reactions typically require a base to deprotonate the indole nitrogen, forming a more nucleophilic indolide anion.

Alkylation: N-alkylation can be achieved by treating the indole with an alkyl halide in the presence of a base like sodium hydride (NaH). semanticscholar.org For instance, the N-alkylation of a similar indole-3-carboxylate (B1236618) with 4-(2-chloroethyl)morpholine (B1582488) hydrochloride in the presence of excess sodium hydride has been reported. semanticscholar.org

Acylation: Acylation of the indole nitrogen can also be performed. While direct acylation of the nitrogen can be challenging, it is a known transformation for indoles.

The reactivity of the different positions on the indole ring (N1, C3) towards alkylation can be influenced by the reaction conditions and the nature of the electrophile. d-nb.info

Functional Group Transformations

This compound is a versatile intermediate that undergoes a variety of functional group transformations, allowing for the synthesis of a diverse range of indole derivatives. These reactions primarily target the ester group at the C-2 position, the indole nitrogen, and the electron-rich C-3 position of the indole ring.

One of the most fundamental transformations is the hydrolysis of the ethyl ester to its corresponding carboxylic acid. This reaction is typically carried out under acidic or basic conditions. For instance, refluxing this compound in ethanol with sulfuric acid provides 5-methoxyindole-2-carboxylic acid in high yield. rsc.org This carboxylic acid is a key building block for the synthesis of more complex molecules, including pharmaceuticals. researchgate.netsigmaaldrich.com

The indole ring itself can be modified. The C-3 position is particularly susceptible to electrophilic substitution . A common example is the Vilsmeier-Haack formylation, where the reaction of this compound with phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) introduces a formyl group at the C-3 position, yielding ethyl 3-formyl-5-methoxy-indole-2-carboxylate. rsc.org This formyl group can then be further transformed, for example, into a hydroxyl group via a Baeyer-Villiger-type oxidation using reagents like meta-chloroperoxybenzoic acid (mCPBA). rsc.org

The indole nitrogen (N-1) can undergo alkylation. google.com While specific examples for this compound are part of broader studies on indole alkylation, the general principle involves reaction with an alkyl halide in the presence of a base. google.com For instance, N-alkylation of similar indole-2-carboxylates has been achieved using various alkylating agents. d-nb.info

The ester group at C-2 can be converted into other functional groups. Amide formation can be achieved by reacting the ester with amines or hydrazine. libretexts.orgkhanacademy.org For example, treatment of this compound with hydrazine hydrate leads to the formation of 5-methoxyindole-2-carbohydrazide, a precursor for other heterocyclic systems. derpharmachemica.com

Reduction of the functional groups is another important transformation. The ester group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄), which would yield (5-methoxy-1H-indol-2-yl)methanol. derpharmachemica.com Furthermore, the indole ring itself can be selectively reduced. For example, treatment with tin metal in ethanolic hydrogen chloride reduces the C2-C3 double bond, affording ethyl 2,3-dihydro-5-methoxy-1H-indole-2-carboxylate. prepchem.com

The following table summarizes key functional group transformations of this compound, highlighting the versatility of this compound in synthetic organic chemistry.

Table 1: Selected Functional Group Transformations of this compound

| Starting Material | Reagents and Conditions | Product | Reaction Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| This compound | H₂SO₄, EtOH, reflux | 5-Methoxyindole-2-carboxylic acid | Ester Hydrolysis | 96 | rsc.org |

| This compound | POCl₃, DMF, room temp. | Ethyl 3-formyl-5-methoxy-indole-2-carboxylate | Formylation | 92 | rsc.org |

| Ethyl 3-formyl-5-methoxy-indole-2-carboxylate | mCPBA, pTSA, CH₂Cl₂, room temp. | Ethyl 3-hydroxy-5-methoxyindole-2-carboxylate | Oxidation | 88 | rsc.org |

| This compound | Hydrazine hydrate, EtOH | 5-Methoxyindole-2-carbohydrazide | Amidation | ~100 | derpharmachemica.com |

| This compound | Sn, HCl, EtOH | Ethyl 2,3-dihydro-5-methoxy-1H-indole-2-carboxylate | Ring Reduction | - | prepchem.com |

Advanced Spectroscopic and Computational Characterization

Spectroscopic Analysis of Ethyl 5-methoxyindole-2-carboxylate and its Derivatives

Spectroscopic analysis provides a fundamental understanding of the molecular structure, bonding, and electronic properties of this compound and its related compounds. Techniques such as Fourier Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy are instrumental in elucidating the intricate details of its chemical architecture.

FTIR spectroscopy is a powerful technique for identifying the functional groups and analyzing the vibrational modes within a molecule. For indole (B1671886) derivatives, it is particularly useful for studying the N-H and C=O stretching frequencies and understanding intermolecular interactions.

The FTIR spectrum of indole derivatives reveals characteristic absorption bands corresponding to specific vibrational modes. In a closely related derivative, 5-methoxy-1H-indole-2-carboxylic acid (MI2CA), a very strong band observed at 1676 cm⁻¹ is assigned to the C=O stretching vibration of the carboxylic group. mdpi.com The C-O stretching vibration is identified by a very strong band at 1259 cm⁻¹. mdpi.com

For carboxylate groups in general, two distinct and intense peaks are characteristic: the asymmetric and symmetric stretches of the -CO₂⁻ group. spectroscopyonline.com These typically appear in the ranges of 1650–1540 cm⁻¹ and 1450–1360 cm⁻¹, respectively. spectroscopyonline.com The N-H stretching vibration in indole derivatives is also a key diagnostic peak. In the solid-phase spectrum of MI2CA, a sharp band at 3342 cm⁻¹ has been assigned to the N-H stretching vibration, providing evidence for the presence of the N-H group. mdpi.com

Table 1: Key FTIR Vibrational Modes for 5-methoxyindole-2-carboxylic acid

| Vibrational Mode | Functional Group | Experimental Wavenumber (cm⁻¹) |

| N-H Stretch | Indole N-H | 3342 |

| C=O Stretch | Carboxylic Acid C=O | 1676 |

| C-O Stretch | Carboxylic Acid C-O | 1259 |

Hydrogen bonding plays a critical role in the supramolecular structure of indole derivatives. The N-H group of the indole ring can act as a hydrogen bond donor, while the oxygen atoms of the carboxylate and methoxy (B1213986) groups can act as acceptors. mdpi.comnih.gov The involvement of the N-H group in hydrogen bonding typically leads to a lowering of its stretching frequency compared to a free N-H group. mdpi.com

In studies of 5-methoxy-1H-indole-2-carboxylic acid, the observation of the N-H stretching band at 3342 cm⁻¹ (and 3336 cm⁻¹ in another polymorph) confirms that the N-H groups are involved in intermolecular N-H⋯O hydrogen bonds. mdpi.com These interactions, along with C-H⋯O contacts, significantly influence the spatial arrangement and crystal packing of the molecules. mdpi.comnih.gov Infrared spectroscopy is a direct method to observe these interactions and can be used to distinguish between different polymorphic forms that may arise from different hydrogen-bonding patterns. mdpi.com

NMR spectroscopy is indispensable for determining the carbon-hydrogen framework of a molecule. ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

For this compound, the predicted ¹H NMR spectrum in DMSO-d6 shows distinct signals for each proton. ichemical.com The indole N-H proton is expected to appear as a singlet at a high chemical shift, around 11.77 ppm. The aromatic protons on the indole ring appear between 6.95 and 7.38 ppm. The ethyl ester group gives rise to a quartet at approximately 4.36 ppm for the methylene (B1212753) (-CH₂) protons and a triplet at around 1.37 ppm for the methyl (-CH₃) protons. The methoxy group (-OCH₃) protons appear as a singlet at 3.79 ppm. ichemical.com

¹³C NMR data for related derivatives show the carboxylate carbon at approximately 160.6 ppm and the methoxy carbon around 55.7 ppm. rsc.org The carbons of the indole ring and the ethyl group would also show characteristic signals based on their electronic environments.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Multiplicity | Chemical Shift (δ) in ppm |

| NH (Indole) | s | 11.77 |

| H-arom | dd | 7.38 |

| H-arom | d | 7.13 |

| H-arom | d | 7.08 |

| H-arom | dd | 6.95 |

| CH₂ (Ethyl) | q | 4.36 |

| OCH₃ (Methoxy) | s | 3.79 |

| CH₃ (Ethyl) | t | 1.37 |

| Data predicted for a 400 MHz spectrometer in DMSO-d6 solvent. ichemical.com |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in systems with conjugated π-electrons. The indole ring system in this compound acts as a chromophore, a light-absorbing group. libretexts.org

The electronic spectrum of indole and its derivatives is characterized by π to π* transitions. libretexts.org The extent of conjugation in the molecule significantly affects the wavelength of maximum absorption (λ_max). utoronto.ca Extending the conjugated system generally results in a bathochromic shift (a shift to a longer wavelength). utoronto.ca

The UV-Vis spectrum of this compound is expected to show absorption bands in the ultraviolet region (200-400 nm). libretexts.org The presence of the methoxy and ethyl carboxylate groups, which act as auxochromes, can influence the position and intensity of these absorption bands. Theoretical studies on similar molecules have shown that the polarity of the solvent can also affect the λ_max, often causing a red shift (a shift to longer wavelengths) as solvent polarity increases. The spectrum arises from electronic excitations from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

Ultraviolet-Visible (UV-Vis) Spectroscopy

Intramolecular Charge Transfer and Energy Gaps

The electronic properties of this compound are significantly influenced by intramolecular charge transfer (ICT). This phenomenon arises from the specific arrangement of electron-donating and electron-accepting groups within the molecule. The methoxy group (-OCH₃) at the 5-position of the indole ring acts as an electron-donating group, pushing electron density into the aromatic system. Conversely, the ethyl carboxylate group (-COOEt) at the 2-position functions as an electron-accepting group, withdrawing electron density.

This donor-acceptor architecture facilitates a redistribution of electron density upon photoexcitation, leading to a charge-separated excited state. Theoretical studies on similar indole derivatives have shown that the highest occupied molecular orbital (HOMO) is typically localized on the electron-rich indole nucleus, including the methoxy substituent, while the lowest unoccupied molecular orbital (LUMO) is concentrated on the electron-deficient carboxylate moiety. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter that reflects the molecule's chemical reactivity and the energy required for electronic excitation. A smaller HOMO-LUMO gap is generally indicative of a more facile intramolecular charge transfer process.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing its fragmentation pattern upon ionization. For this compound (molar mass: 219.24 g/mol ), the electron ionization mass spectrum is expected to exhibit a prominent molecular ion peak (M⁺) at m/z 219.

The fragmentation of the molecular ion provides valuable structural information. Key fragmentation pathways for this molecule would likely involve the ester group, which is a common site for cleavage. Expected fragmentation patterns include:

Loss of an ethoxy radical (-•OC₂H₅): This would result in an acylium ion fragment at m/z 174. This is often a stable fragment and can be a significant peak in the spectrum.

Loss of an ethyl radical (-•C₂H₅): Cleavage of the ethyl-oxygen bond would lead to a fragment at m/z 190.

Loss of ethanol (B145695) (-C₂H₅OH): A rearrangement reaction could lead to the elimination of a neutral ethanol molecule, producing a fragment at m/z 173.

Decarboxylation: Loss of the entire ethyl carboxylate group as a radical (-•COOC₂H₅) would yield a fragment corresponding to the 5-methoxyindole (B15748) radical cation at m/z 146.

These characteristic fragmentation patterns allow for the unequivocal identification and structural confirmation of this compound.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a important method for investigating the electronic structure and properties of molecules like this compound. irjweb.com DFT calculations provide detailed insights into molecular geometry, electronic properties, and spectroscopic features that are often complementary to experimental data. By solving the Kohn-Sham equations, DFT can accurately model the electron density of a system, from which various molecular properties can be derived.

For indole derivatives, DFT calculations are commonly performed using hybrid functionals, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), in conjunction with Pople-style basis sets like 6-311++G(d,p). libretexts.org This level of theory has been shown to provide a good balance between computational cost and accuracy for predicting geometries, vibrational frequencies, and electronic properties in similar organic molecules.

A fundamental application of DFT is the geometry optimization of the molecular structure. This computational process seeks to find the minimum energy conformation of this compound by calculating the forces on each atom and adjusting their positions until a stable structure is reached. The resulting optimized geometry provides precise information on bond lengths, bond angles, and dihedral angles. For instance, DFT calculations can determine the planarity of the indole ring and the orientation of the methoxy and ethyl carboxylate substituents. mdpi.com

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior of a molecule. youtube.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of the molecule's kinetic stability and chemical reactivity. irjweb.com

A large HOMO-LUMO gap implies high stability and low reactivity, as it is energetically unfavorable to move an electron from a low-lying HOMO to a high-lying LUMO. Conversely, a small HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily excited. For this compound, the HOMO is expected to be localized primarily on the electron-rich 5-methoxyindole ring, while the LUMO is anticipated to be centered on the electron-withdrawing ethyl carboxylate group. DFT calculations provide quantitative values for the energies of these orbitals and the resulting energy gap.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.29 |

| ELUMO | -1.81 |

| ΔE (HOMO-LUMO Gap) | 4.48 |

Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular bonding and interaction among orbitals. It provides a detailed picture of the charge transfer within a molecule by examining the interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis-type NBOs. The stabilization energy (E(2)) associated with these interactions quantifies the extent of charge delocalization from a donor to an acceptor orbital. materialsciencejournal.org

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) Nindole | π* C=Cindole | ~40-50 |

| LP(2) Omethoxy | π* C=Cring | ~20-30 |

| π C=Cring | π* C=Ocarboxylate | ~15-25 |

Vibrational Frequency Calculations and Potential Energy Distribution (PED)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and understanding the vibrational modes of a molecule. For a comprehensive assignment of the experimental spectra of this compound, theoretical calculations are essential.

Density Functional Theory (DFT) methods, such as B3LYP or ωB97X-D, are commonly employed to calculate the harmonic vibrational frequencies. mdpi.comnih.gov The calculated wavenumbers are often scaled to correct for anharmonicity and computational approximations. mdpi.com

A crucial component of this analysis is the Potential Energy Distribution (PED), which quantifies the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal vibrational mode. This allows for a precise and unambiguous assignment of the spectral bands. researchgate.net For this compound, PED analysis would help in assigning vibrations related to the indole ring, the methoxy group, and the ethyl carboxylate group, including C=O stretching, C-O-C vibrations, and various CH2 and CH3 modes.

Conformational Analysis

The presence of rotatable bonds, such as those in the ethyl ester and methoxy groups, means that this compound can exist in multiple conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule.

Molecular Dynamics (MD) Simulations

Crystal Structure Analysis

The analysis of a molecule's crystal structure provides definitive information about its solid-state conformation and the arrangement of molecules relative to one another. This is fundamental to understanding its physical properties.

X-ray Diffraction Studies

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a crystalline solid. This technique would reveal the bond lengths, bond angles, and torsion angles of this compound in the solid state.

For the closely related 5-methoxyindole-2-carboxylic acid (MI2CA), X-ray diffraction studies have been performed, revealing detailed structural parameters. mdpi.comnih.gov For instance, one polymorph of MI2CA was found to crystallize in the monoclinic P21/c space group. mdpi.comnih.gov A similar study on this compound would provide its exact solid-state molecular geometry and crystal system.

Intermolecular Interactions (Hydrogen Bonding, C-H···O Contacts, π-π Stacking)

The way molecules interact with each other in a crystal lattice is crucial for the stability of the crystal. In the case of this compound, the primary intermolecular interactions would include:

Hydrogen Bonding : The indole N-H group can act as a hydrogen bond donor. The carbonyl oxygen of the ester group and the oxygen of the methoxy group can act as hydrogen bond acceptors. Unlike its parent acid, the ethyl ester cannot form the strong O-H···O hydrogen bonds that often lead to dimeric structures in carboxylic acids. mdpi.com

C-H···O Contacts : Weak hydrogen bonds involving carbon-hydrogen bonds as donors and oxygen atoms as acceptors are also significant in packing. Studies on MI2CA have shown the importance of such contacts in influencing the spatial arrangement of molecules. mdpi.com

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these various intermolecular contacts within a crystal. mdpi.com

Polymorphism and Crystal Packing

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. Different polymorphs can have different physical properties, such as solubility and melting point.

Extensive studies on 5-methoxyindole-2-carboxylic acid (MI2CA) have identified and characterized different polymorphs. mdpi.com One polymorph features ribbons of molecules connected by O-H···O and N-H···O hydrogen bonds, while another forms cyclic dimers through double O-H···O bonds. mdpi.com

Given that the hydrogen bonding capability of this compound is different from MI2CA, its crystal packing would be fundamentally distinct. The absence of the carboxylic acid proton prevents the formation of the cyclic dimers seen in one of the MI2CA polymorphs. Instead, the packing would be dictated by N-H···O hydrogen bonds and other weaker interactions, potentially leading to its own unique polymorphic forms.

Data Tables

Since experimental data for this compound is not available in the cited literature, the following table presents crystallographic data for a polymorph of the parent compound, 5-methoxy-1H-indole-2-carboxylic acid (MI2CA), to illustrate the type of data obtained from X-ray diffraction studies.

Table 1: Sample Crystallographic Data for a Polymorph of 5-methoxy-1H-indole-2-carboxylic acid (MI2CA) Data sourced from a study on a newly discovered polymorph of MI2CA. mdpi.comnih.gov

| Parameter | Value |

| Chemical Formula | C₁₀H₉NO₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.0305(2) |

| b (Å) | 13.0346(6) |

| c (Å) | 17.2042(9) |

| β (°) | 91.871(5) |

| Volume (ų) | 903.55(8) |

| Z (molecules per cell) | 4 |

Pharmacological and Biological Applications of Ethyl 5 Methoxyindole 2 Carboxylate Derivatives

Medicinal Chemistry Applications of Ethyl 5-methoxyindole-2-carboxylate Derivatives

This compound serves as a crucial starting material for the synthesis of a variety of derivatives with significant potential in medicinal chemistry. sigmaaldrich.comchemicalbook.comthermofisher.com Its indole (B1671886) scaffold is a key structural motif in the design of compounds targeting a range of biological entities, leading to the development of new therapeutic agents. chim.itresearchgate.net Researchers have utilized this compound to create ligands for GABA receptors, inhibitors for SGLT2, and potent anti-cancer agents. sigmaaldrich.comruifuchemical.com

Development of GABA Receptor Ligands

This compound is a reactant in the preparation of ligands that exhibit binding specificity for the γ-aminobutyric acid (GABA) receptor. sigmaaldrich.comchemicalbook.comthermofisher.com GABA_A receptors, as allosteric ligand-gated ion channels, possess numerous binding sites that can modulate their activity. researchgate.net The development of novel modulators for these receptors is a significant area of research. researchgate.net

In this context, scientists have synthesized libraries of ligands based on pharmacophores known to interact with GABA_A receptors. researchgate.net By using a bioisosteric approach to replace core structures with indole-based motifs derived from precursors like this compound, new compounds with potential modulatory effects on GABA_A receptors have been created and analyzed for their structure-activity relationships. researchgate.net For example, derivatives where the indole ring carries specific substituents, such as methoxy (B1213986) groups, have been evaluated to understand their influence on modulatory efficacy at different receptor subtypes. researchgate.net

Sodium-Dependent Glucose Co-Transporter 2 (SGLT2) Inhibitors

The scaffold of this compound is employed in the synthesis of inhibitors targeting the sodium-dependent glucose co-transporter 2 (SGLT2). sigmaaldrich.comchemicalbook.comthermofisher.com SGLT2 inhibitors represent a class of therapeutic agents used in the management of hyperglycemia by preventing glucose reabsorption in the kidneys. nih.gov

Research into novel SGLT2 inhibitors has led to the development of indole-N-glucosides. nih.gov During the exploration for SGLT inhibitory activity, a novel indole-N-glucoside was found to inhibit human SGLT2 (hSGLT2). nih.gov This discovery prompted further optimization of substituted 3-benzylindole-N-glucosides. nih.gov Structure-activity relationship (SAR) studies have shown that substitutions on the indole ring, a core structure derivable from this compound, are critical for both the potency of SGLT2 inhibition and the urinary glucose excretion (UGE) effects. nih.gov For instance, the introduction of a fluoro group at the R1 position was found to increase UGE, leading to the development of optimized compounds with potent and selective SGLT2 inhibitory activity. nih.gov

Anti-Cancer Agents

Derivatives of this compound have demonstrated significant promise as anti-cancer agents. sigmaaldrich.comchemicalbook.comruifuchemical.com The indole nucleus is a prevalent feature in many compounds developed for cancer chemotherapy. researchgate.netnih.gov Modifications to the this compound structure have yielded molecules that exhibit cytotoxicity against various cancer cell lines, induce unique forms of cell death, and inhibit cell proliferation. nih.govacs.orggoogle.com

A notable application of these derivatives is their cytotoxic effect on human cancer cells. acs.org For example, a series of 2-aroylindoles, synthesized from indole precursors, have shown high cytotoxicity. Specifically, (5-Methoxy-1H-2-indolyl)-phenylmethanone and its analogues with 3-fluorophenyl and 3-methoxyphenyl (B12655295) substitutions displayed potent cytotoxic activity with IC50 values ranging from 20 to 75 nM against human cervical (HeLa/KB), ovarian (SK-OV-3), and astrocytoma (U373) carcinoma cell lines. acs.org

Furthermore, seco-cyclopropylindole (seco-CI) derivatives featuring a C5-O-substitution on the indole ring have been tested for their cytotoxic activity. mdpi.com Compounds with small sulfonyl substituents, such as 5-O-methylsulfonyl and 5-O-aminosulfonyl, demonstrated a level of activity comparable to doxorubicin (B1662922) against several cancer cell lines. mdpi.com

Below is a table summarizing the cytotoxic activity of selected indole derivatives against various human cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| C5-Hydroxy-1H-indol-2-ylcarbonyl-seco-CI (1) | COLO 205 (Colon) | 0.374 | mdpi.com |

| C5-Hydroxy-1H-indol-2-ylcarbonyl-seco-CI (1) | SK-MEL-2 (Melanoma) | 0.374 | mdpi.com |

| C5-Hydroxy-1H-indol-2-ylcarbonyl-seco-CI (1) | A-549 (Lung) | 0.629 | mdpi.com |

| Indole C5-methylsulfonyloxy derivative (2) | SK-MEL-2 (Melanoma) | 0.419 | mdpi.com |

| Indole C5-methylsulfonyloxy derivative (2) | JEG-3 (Choriocarcinoma) | 0.182 | mdpi.com |

| 5o (Indole-isatin hybrid) | A-549 (Lung) | 0.86 | nih.gov |

| 5o (Indole-isatin hybrid) | NCI-H69AR (Resistant Lung) | 10.4 | nih.gov |

| 5o (Indole-isatin hybrid) | Overall | 1.69 | dovepress.com |

| 5w (Indole-isatin hybrid) | Overall | 1.91 | dovepress.com |

| Sunitinib (Reference Drug) | A-549 (Lung) | 3.06 | nih.gov |

| Sunitinib (Reference Drug) | NCI-H69AR (Resistant Lung) | 5.8 | nih.gov |

| Sunitinib (Reference Drug) | Overall | 8.11 | dovepress.com |

| 8g (Indole-2-carboxamide) | Vero (Non-cancerous) | 40.9 | rsc.org |

| 9a (Indole-2-carboxamide) | BT12 (Atypical Teratoid/Rhabdoid Tumor) | 0.89 | rsc.org |

| 9a (Indole-2-carboxamide) | BT16 (Atypical Teratoid/Rhabdoid Tumor) | 1.81 | rsc.org |

| 9a (Indole-2-carboxamide) | HFF1 (Non-neoplastic Fibroblast) | 119 | rsc.org |

This table is interactive. You can sort the columns by clicking on the headers.

Derivatives of this compound can induce cell death through various mechanisms, including a non-apoptotic form of cell death known as methuosis. acs.orgnih.gov Methuosis is characterized by the accumulation of large, fluid-filled vacuoles derived from macropinosomes, ultimately leading to a loss of membrane integrity. acs.orgnih.gov This alternative cell death pathway is of particular interest for treating drug-resistant cancers that have developed mechanisms to evade apoptosis. nih.gov

Studies on indolyl-pyridinyl-propenones, synthesized from intermediates like this compound, have identified several compounds that induce methuosis. acs.orgnih.gov The lead compound, 3-(5-methoxy-2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propene-1-one (MOMIPP), and its analogues have been shown to trigger this unique cell death process. acs.org The substitution at the 5-position of the indole ring, such as the methoxy group, is crucial for this activity. nih.gov While some analogues induce vacuolization without causing significant cytotoxicity, others are potent inducers of methuosis-mediated cell death. acs.orgnih.gov For instance, while a 5-methoxy analogue induces methuosis, changing the substituent to a 5-ethoxy group results in vacuolization without cell death. nih.gov In contrast to apoptosis, methuosis is caspase-independent. nih.govgoogle.com

While much of the research has focused on methuosis, some indole-isatin hybrids have been studied for their effects on apoptosis. One study found that a promising antiproliferative compound, 5o, did not cause a significant increase in caspase 3/7 activity, suggesting its primary mechanism is not apoptosis. dovepress.com

In addition to inducing cell death, derivatives of this compound are potent inhibitors of cancer cell proliferation. acs.orggoogle.com The anti-proliferative activity is often associated with the ability of these compounds to cause cell cycle arrest. acs.orgacs.org

For example, certain indolyl-pyridinyl-propenones, specifically those with methyl and ethyl ester groups at the 2-position, are potent inhibitors of cell growth. acs.org Cell cycle analysis revealed that these compounds can cause a blockade in the G2/M phase of the cell cycle. acs.org Similarly, 2-aroylindole derivatives have been shown to arrest the cell cycle in the G2/M phase, which correlates with their inhibition of tubulin polymerization. acs.org

Indole-isatin hybrids have also demonstrated significant anti-proliferative activity. nih.govresearchgate.net In one study, the title compounds exhibited growth inhibition ranging from 22.6% to 97.8% against tested human cancer cell lines. nih.govdovepress.com A particularly active compound, 5o, was found to cause a lengthening of the G1 phase and a reduction in the S and G2/M phases of the cell cycle. nih.govresearchgate.net This effect was linked to a dose-dependent decrease in the phosphorylation of the retinoblastoma (Rb) protein. researchgate.net

HIV-1 Integrase Strand-Transfer Inhibitors (INSTIs)

Derivatives of this compound have been identified as promising HIV-1 integrase strand-transfer inhibitors (INSTIs). sigmaaldrich.comchemicalbook.com Integrase is a crucial enzyme in the life cycle of HIV-1, and inhibiting its strand transfer function effectively impairs viral replication. nih.gov Researchers have synthesized various indole-2-carboxylic acid derivatives and evaluated their potential as INSTIs. nih.gov

A scaffold hopping approach has been used to create allosteric HIV-1 integrase inhibitors (ALLINIs) based on an indole structure. nih.gov These compounds bind to the dimer interface of the integrase at the primary binding pocket of the cellular cofactor LEDGF/p75. nih.gov The most potent of these indole-based ALLINIs demonstrated significant activity in assays, with one compound showing an IC50 value of 4.5 μM. nih.gov A key advantage of the indole-based scaffold is its ability to overcome resistance mutations, such as the A128T mutation, that affect many quinoline-based ALLINIs. nih.govresearchgate.net This is attributed to the geometry of the five-membered indole ring, which avoids the steric and electrostatic clashes that occur with the six-membered quinoline (B57606) ring. nih.gov

Further studies have shown that these indole-based compounds exhibit a multimodal mechanism of action, inhibiting both LEDGF/p75-dependent integration and LEDGF/p75-independent 3'-processing activity of the integrase. nih.gov They also induce aberrant multimerization of the integrase enzyme. nih.gov

Table 1: Activity of an Indole-Based HIV-1 Integrase Inhibitor

| Compound | Assay | IC50 (μM) |

|---|---|---|

| Indole-based ALLINI | LEDGF/p75 dependent integration | 4.5 nih.gov |

GSK-3β Inhibitors

Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine protein kinase implicated in a variety of diseases, including diabetes, cancer, and neurodegenerative disorders like Alzheimer's disease. nih.govnih.govfrontiersin.org Consequently, inhibitors of GSK-3β are of significant therapeutic interest. nih.govmdpi.com this compound derivatives have been investigated as potential GSK-3β inhibitors. sigmaaldrich.comchemicalbook.comsciencescholar.us

In silico studies have been conducted to design and evaluate ethyl 2/3-carboxylate-4/5/6-monosubstituted-1H-indole derivatives as potential GSK-3β inhibitors. sciencescholar.us These studies aim to identify new lead molecules with high binding affinities for the enzyme. sciencescholar.us The Japp-Klingemann indole synthesis has been utilized to create new indole-based compounds, which were then evaluated for their in vitro GSK-3β inhibitory activity using a luminance assay. asianpubs.orgresearchgate.net One particular compound from this series demonstrated excellent inhibitory activity. asianpubs.orgresearchgate.net

GSK-3β inhibitors can be classified as either ATP-competitive or non-ATP competitive (allosteric). nih.gov While many inhibitors target the highly conserved ATP-binding site, this can lead to off-target effects. mdpi.com Allosteric inhibitors offer a potential alternative for achieving greater selectivity. mdpi.com

Table 2: Examples of Synthesized GSK-3β Inhibitors from Indole Derivatives

| Compound Type | Synthesis Method | Evaluation | Finding |

|---|---|---|---|

| Ethyl 2/3-carboxylate-4/5/6-monosubstituted-1H-indole derivatives | In silico design | Molecular docking | Identified new molecules with high binding affinities. sciencescholar.us |

| Ethyl 2-carboxylate-5-monosubstitued 1H-indole derivatives | Japp-Klingemann indole synthesis | In vitro luminance assay | One compound showed excellent GSK-3β inhibitory activity. asianpubs.orgresearchgate.net |

Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2) Inhibitors

This compound is a reactant in the preparation of inhibitors for mitogen-activated protein kinase-activated protein kinase 2 (MK-2). sigmaaldrich.comchemicalbook.com MK-2 is a downstream substrate of the p38 MAP kinase and plays a role in inflammatory responses. Chemistry has been developed to specifically functionalize two structurally similar classes of indole-based MK2 inhibitors. nih.gov

Anti-inflammatory Properties

Derivatives of this compound have demonstrated significant anti-inflammatory properties. chemimpex.comresearchgate.net The indole nucleus is a core component of well-known non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin. chesci.com

Research has focused on synthesizing novel indole-2-carboxamide derivatives and screening them for anti-inflammatory activity. acs.org In one study, a series of these derivatives effectively inhibited the lipopolysaccharide (LPS)-induced expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophage cell lines. acs.org Two compounds, in particular, showed remarkable efficacy in reducing LPS-induced pulmonary inflammation and improving lung histopathology in animal models. acs.org

The anti-inflammatory mechanism of some indole derivatives involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is induced during inflammation. chesci.com By modifying substituents on the indole ring, it is possible to achieve selective inhibition of COX-2 over COX-1, potentially reducing the gastrointestinal side effects associated with non-selective NSAIDs. chesci.com For instance, some indole derivatives with specific substitutions have shown potent and selective COX-2 inhibition. chesci.com

Table 3: Anti-inflammatory Activity of Indole-2-Carboxamide Derivatives

| Compound | Assay | Result |

|---|---|---|

| Indole-2-carboxamide derivatives | LPS-induced TNF-α and IL-6 expression in RAW 264.7 macrophages | Effective inhibition. acs.org |

| Compounds 14f and 14g | LPS-induced pulmonary inflammation in mice | Significant reduction in inflammation and improved lung histopathology. acs.org |

Neuroprotective and Anti-Alzheimer's Agents

The indole scaffold is a key feature in many compounds being investigated for the treatment of neurodegenerative diseases, including Alzheimer's disease. chemimpex.com Derivatives of this compound have shown potential as neuroprotective agents through various mechanisms. chemimpex.com

One of the key therapeutic strategies for Alzheimer's disease is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine (B1216132). A study on a specific arylhydrazone derivative of 5-methoxyindole-2-carboxylic acid, N′-(3,4-dihydroxybenzylidene)-5-methoxy-1H-indole-2-carbohydrazide (5MeO), demonstrated its potential in a scopolamine-induced model of dementia in rats. mdpi.com In this study, 5MeO was able to decrease the scopolamine-induced increase in AChE activity in the hippocampus. mdpi.com

Oxidative stress is a significant factor in the pathology of Alzheimer's disease. Indole derivatives, including those derived from this compound, have been noted for their antioxidant properties. chemimpex.com The presence of a methoxy group on the indole ring can enhance antioxidant activity by increasing the stability of free radicals. researchgate.net

A study on the N′-(3,4-dihydroxybenzylidene)-5-methoxy-1H-indole-2-carbohydrazide (5MeO) derivative also highlighted its antioxidant potential. mdpi.com This compound was evaluated for its effects in a scopolamine-induced model of dementia, a model where oxidative stress is implicated. mdpi.com

Monoamine Oxidase B (MAO-B) Inhibition

Derivatives of this compound have demonstrated significant potential as inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in the progression of neurodegenerative diseases like Parkinson's and Alzheimer's. mdpi.com Elevated levels of MAO-B contribute to the production of reactive oxygen species (ROS) and the formation of amyloid-β (Aβ) plaques, establishing a link between oxidative stress and amyloid pathology. mdpi.com

Research has shown that arylhydrazone derivatives of 5-methoxyindole-2-carboxylic acid, particularly those with hydroxy and methoxy substituents, exhibit notable MAO-B inhibition alongside enhanced neuroprotective and antioxidant properties. mdpi.com For instance, a derivative containing a 3,4-dihydroxy functional group (referred to as 5MeO) was found to significantly inhibit human recombinant MAO-B activity. mdpi.com Molecular docking studies have supported these findings, indicating that these derivatives fit optimally into the flat hydrophobic cavity of the MAO-B enzyme. mdpi.com The inhibitory activity of these indole-based compounds has been found to be competitive and, in some cases, more potent than the established MAO-B inhibitor rasagiline. nih.gov

The following table summarizes the MAO-B inhibitory activity of selected indole derivatives:

| Compound | Description | MAO-B Inhibition | Source |

| 5MeO | Arylhydrazone derivative of 5-methoxyindole-2-carboxylic acid with a 3,4-dihydroxy functional group. | Significant inhibition of human recombinant MAO-B. | mdpi.com |

| Indole-based compound VIII | Bearing N-1-(3-fluorobenzoyl) moiety. | IC50 value in the submicromolar range (777 nM) and selectivity index (SI > 120). | nih.gov |

| 5-methoxy-7-methyl-1H-indole-2-carboxylic acid (5M7MICA) | Substituted indole derivative. | Identified as a selective inhibitor of MAO-B. |

Anti-Parkinsonian Activity

The MAO-B inhibitory action of this compound derivatives directly contributes to their potential as anti-Parkinsonian agents. chim.it By inhibiting MAO-B, these compounds can help to preserve dopamine (B1211576) levels in the brain, a key therapeutic strategy in Parkinson's disease.

Furthermore, certain derivatives have demonstrated neuroprotective effects beyond MAO-B inhibition. mdpi.comnih.gov For example, the arylhydrazone derivative 5MeO has shown potent neuroprotective effects in in vitro models, surpassing those of melatonin (B1676174) and rasagiline. mdpi.com These compounds have been shown to protect neuronal cells from oxidative stress-induced damage. A study on N6-(2-(4-(1H-indol-5-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine analogues, which are structurally related to the indole core, found that a lead compound was highly efficacious in reversing hypolocomotion in a rat model of Parkinson's disease and also exhibited neuroprotective effects in PC12 cells against 6-OHDA-induced toxicity. nih.gov

Mechanism of Action Studies

Interaction with Molecular Targets and Pathways

The biological activities of this compound derivatives stem from their interactions with various molecular targets and pathways. A primary target, as discussed, is the enzyme MAO-B. mdpi.com Inhibition of this enzyme mitigates oxidative stress and neuroinflammation, key pathological features in neurodegenerative disorders. mdpi.com